molecular formula C12H12N2O B13297387 2-Cyclopropyl-5-methylimidazo[1,2-A]pyridine-3-carbaldehyde

2-Cyclopropyl-5-methylimidazo[1,2-A]pyridine-3-carbaldehyde

Cat. No.: B13297387
M. Wt: 200.24 g/mol
InChI Key: NLPZHNROGSDTHJ-UHFFFAOYSA-N
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Description

2-Cyclopropyl-5-methylimidazo[1,2-A]pyridine-3-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. This compound is characterized by its fused bicyclic structure, which includes a cyclopropyl group and a carbaldehyde functional group. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-5-methylimidazo[1,2-A]pyridine-3-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-cyclopropyl-5-methylimidazo[1,2-A]pyridine with formylating agents to introduce the carbaldehyde group . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like Lewis acids to facilitate the cyclization and formylation processes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-5-methylimidazo[1,2-A]pyridine-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Cyclopropyl-5-methylimidazo[1,2-A]pyridine-3-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-5-methylimidazo[1,2-A]pyridine-3-carbaldehyde involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt essential biological pathways, leading to the desired therapeutic effects . The compound’s structure allows it to interact with various proteins and enzymes, making it a versatile tool in drug discovery .

Comparison with Similar Compounds

2-Cyclopropyl-5-methylimidazo[1,2-A]pyridine-3-carbaldehyde can be compared with other imidazo[1,2-A]pyridine derivatives:

Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

2-cyclopropyl-5-methylimidazo[1,2-a]pyridine-3-carbaldehyde

InChI

InChI=1S/C12H12N2O/c1-8-3-2-4-11-13-12(9-5-6-9)10(7-15)14(8)11/h2-4,7,9H,5-6H2,1H3

InChI Key

NLPZHNROGSDTHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC2=NC(=C(N12)C=O)C3CC3

Origin of Product

United States

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